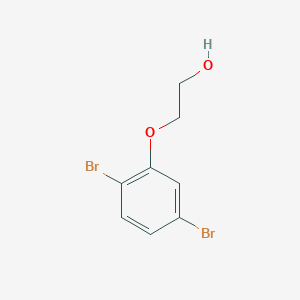

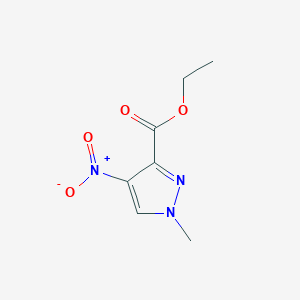

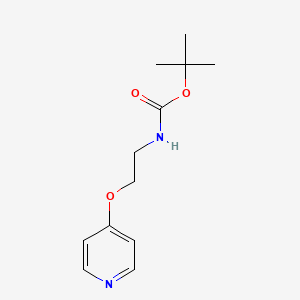

![molecular formula C9H11ClN2Si B3132882 2-Chloro-4-[trimethylsilylethynyl]pyrimidine CAS No. 37972-23-9](/img/structure/B3132882.png)

2-Chloro-4-[trimethylsilylethynyl]pyrimidine

Descripción general

Descripción

2-Chloro-4-[trimethylsilylethynyl]pyrimidine, also known as TMS-2-Cl-Py, is a pyrimidine derivative commonly used in the synthesis of organic molecules. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines involves various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular formula of this compound is C9H11ClN2Si, and its molecular weight is 210.73 g/mol. Pyrimidines have nitrogen atoms at positions 1 and 3 in the ring .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Aplicaciones Científicas De Investigación

1. Synthesis of Tricyclic Annelated Pyridines

2-Chloro-4-[trimethylsilylethynyl]pyrimidine is used in the synthesis of tricyclic annelated pyridines through intramolecular Diels-Alder reactions. This process yields excellent results, significantly contributing to the field of heterocyclic chemistry and organic synthesis (Stolle et al., 1987).

2. Reactivity with Alkylamines

This compound, when treated with alkylamines, leads to the formation of N-substituted amino derivatives. These derivatives have shown potential in various applications, including antiallergic activities as indicated by rat passive cutaneous anaphylaxis screens (Lesher et al., 1982).

3. Conversion to Heterocycles

This compound is involved in reactions leading to the formation of bis(trimethylsilylethynyl)methylamino-substituted heterocycles. This highlights its utility in developing complex molecular structures useful in various scientific research fields (Ajana et al., 2001).

4. Role in Pyrimidine Chemistry

The compound plays a significant role in pyrimidine chemistry, particularly in the synthesis of various pyrimidine derivatives. These derivatives are fundamental in numerous biological and pharmaceutical applications, such as in the development of chemotherapeutics (Palucki, 2007).

5. Use as a Carboxyl Protecting Group

In peptide synthesis, the 2-trimethylsilylethyl residue derived from this compound serves as a selectively cleavable carboxyl protecting group. This application is crucial in synthesizing various N-protected amino acids (Sieber, 1977).

6. Dehydrating and Desulfhydrylating Reagent

This compound has been found useful as an active dehydrating and desulfhydrylating reagent. It is particularly effective in the preparation of carbodiimides, isothiocyanates, esters, lactones, amides, or nitriles, showcasing its versatility in organic synthesis (Kondo et al., 1981).

7. Development of Antiallergic and Antitumor Agents

Derivatives of this compound have been used in developing potential antiallergic and antitumor agents. This highlights its importance in medicinal chemistry and drug discovery https://consensus.app/papers/synthesis-antitumor-activity-grivsky/dec09cecdee356638a9a0bab71746c7d/?utm_source=chatgpt" target="_blank">(Lesher et al., 1982; Grivsky et al., 1980)

Mecanismo De Acción

Target of Action

Pyrimidines, in general, are known to interact with a range of targets, including certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines are known to exhibit anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines are known to impact the inflammatory response, which involves a complex network of biochemical pathways .

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activity .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-[trimethylsilylethynyl]pyrimidine is not available, it’s important to handle all chemicals with care. For instance, a related compound, Chloro-4-(trifluoromethyl)pyrimidine, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine are not fully understood due to the lack of specific studies on this compound. It’s known that pyrimidines, in general, play a crucial role in biochemical reactions. They are involved in the synthesis of nucleic acids, which are essential for storing and transmitting genetic information .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Pyrimidines and their derivatives have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated anticancer potential by inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. In such reactions, a nucleophile selectively displaces a halide at the 2- or 4-position of the pyrimidine ring . This could potentially lead to the formation of new compounds with different biological activities.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Pyrimidines are known to be involved in several metabolic pathways. For instance, they are key components in the synthesis of nucleic acids and are also involved in the metabolism of glycogen and cell membrane precursors .

Propiedades

IUPAC Name |

2-(2-chloropyrimidin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQFCSPNCDBNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001240085 | |

| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37972-23-9 | |

| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37972-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001240085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

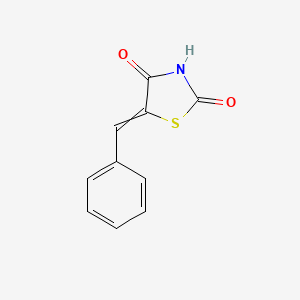

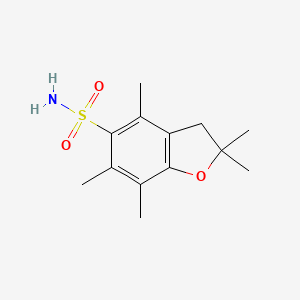

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)

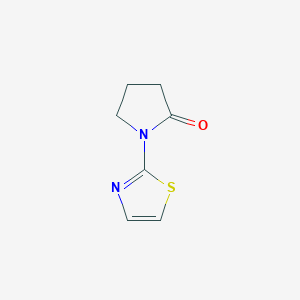

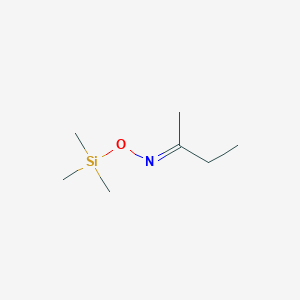

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)

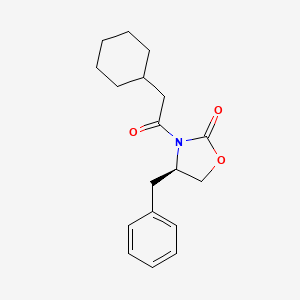

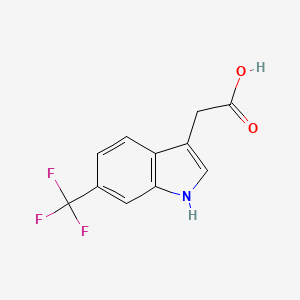

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)